![molecular formula C21H16ClN3O4S2 B2594760 3-(4-氯苯乙基)氨基甲酰基-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]喹啉-8-羧酸甲酯 CAS No. 1110970-62-1](/img/no-structure.png)

3-(4-氯苯乙基)氨基甲酰基-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]喹啉-8-羧酸甲酯

货号:

B2594760

CAS 编号:

1110970-62-1

分子量:

473.95

InChI 键:

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazolinone is a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C4N2 ring . These compounds are of interest in medicinal chemistry . Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties .

Synthesis Analysis

Common routes to quinazolines involve condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Quinazolinone derivatives have drawn more and more attention in the synthesis and bioactivities research .Molecular Structure Analysis

The structure-activity analysis showed that replacing the hydrogen atom at the 10-position of the phthalazino[1,2-b]quinazolin-8-one skeleton with a halogen atom or a methyl substituent increases the cytotoxicity .Chemical Reactions Analysis

Quinazolinone derivatives are reactive, as shown by the ease of their condensation with aldehydes to give the corresponding 2-styryl derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can vary widely depending on the specific compound and its substituents .科学研究应用

- 化合物 4-(4-(双(乙硫基)甲基)苄基)喹唑啉: 该化合物对 CMV (黄瓜花叶病毒) 和马铃薯 Y 病毒表现出治疗效果。 其 EC50 值优于市售的宁南霉素 .

抗癌活性

抗病毒特性

侧链锂化

作用机制

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate' involves the condensation of 2-amino-4-chlorobenzophenone with thiourea, followed by cyclization with ethyl chloroacetate and subsequent reaction with methyl chloroformate and 4-chlorophenethylamine. The resulting product is then treated with sodium hydroxide to obtain the final compound.", "Starting Materials": [ "2-amino-4-chlorobenzophenone", "thiourea", "ethyl chloroacetate", "methyl chloroformate", "4-chlorophenethylamine", "sodium hydroxide" ], "Reaction": [ "Condensation of 2-amino-4-chlorobenzophenone with thiourea in the presence of ethanol to form 2-amino-4-chloro-phenyl)-1,3-thiazole-5-carboxamide", "Cyclization of 2-amino-4-chloro-phenyl)-1,3-thiazole-5-carboxamide with ethyl chloroacetate in the presence of potassium carbonate to form ethyl 2-(2-(2-amino-4-chlorophenyl)-1,3-thiazol-4-yl)acetate", "Reaction of ethyl 2-(2-(2-amino-4-chlorophenyl)-1,3-thiazol-4-yl)acetate with methyl chloroformate and 4-chlorophenethylamine in the presence of triethylamine to form methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate", "Treatment of methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate with sodium hydroxide to obtain the final compound" ] } | |

CAS 编号 |

1110970-62-1 |

分子式 |

C21H16ClN3O4S2 |

分子量 |

473.95 |

IUPAC 名称 |

methyl 3-[2-(4-chlorophenyl)ethylcarbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |

InChI |

InChI=1S/C21H16ClN3O4S2/c1-29-20(28)12-4-7-14-15(10-12)25-17(24-18(14)26)16(31-21(25)30)19(27)23-9-8-11-2-5-13(22)6-3-11/h2-7,10H,8-9H2,1H3,(H,23,27)(H,24,26) |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCCC4=CC=C(C=C4)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6...

Cat. No.: B2594679

CAS No.: 1775527-82-6

N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen...

Cat. No.: B2594680

CAS No.: 1105245-81-5

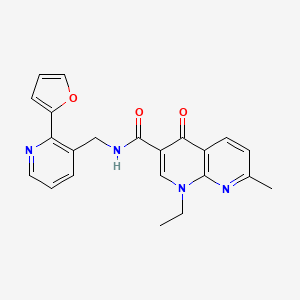

1-ethyl-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methyl...

Cat. No.: B2594682

CAS No.: 2034268-61-4

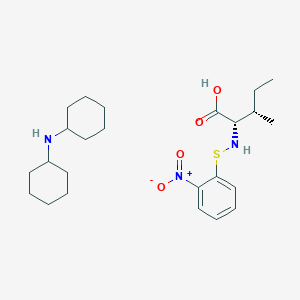

N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammoni...

Cat. No.: B2594684

CAS No.: 10382-52-2; 7675-49-2

![4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2594679.png)

![N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2594680.png)

![2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2594686.png)

![[5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2594689.png)

![benzo[b]thiophen-2-yl(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2594690.png)

![3-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2594691.png)

![4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2594693.png)

![5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2594696.png)

![Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B2594698.png)